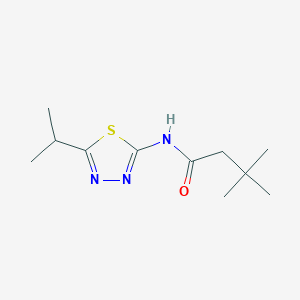![molecular formula C18H20N2O B5864098 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil has gained popularity in recent years due to its cognitive enhancing properties, and it is being used off-label by individuals seeking to improve their productivity and focus. In
Wirkmechanismus
The exact mechanism of action of 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to work by increasing the release of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also appears to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
Modafinil has been shown to have a number of biochemical and physiological effects. It increases wakefulness and alertness, and it can reduce fatigue and sleepiness. Modafinil has also been shown to increase cognitive function, including attention, working memory, and executive function. Modafinil has a relatively long half-life, with effects lasting up to 12 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for use in lab experiments. It is relatively safe and well-tolerated, with few side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide can be expensive and difficult to obtain, and it may not be suitable for all research applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide. One area of interest is the use of this compound as a treatment for ADHD, depression, and addiction. Another area of interest is the use of this compound as a cognitive enhancer in healthy individuals, including athletes, students, and professionals. There is also interest in developing new wakefulness-promoting agents that are more effective and have fewer side effects than this compound.
Conclusion
Modafinil is a wakefulness-promoting agent that has been extensively studied for its efficacy in treating sleep disorders and its cognitive enhancing properties. While the exact mechanism of action is not fully understood, this compound appears to work by increasing the release of certain neurotransmitters in the brain. Modafinil has a number of advantages for use in lab experiments, but it can be expensive and difficult to obtain. There are a number of potential future directions for research on this compound, including its use as a treatment for ADHD, depression, and addiction, and as a cognitive enhancer in healthy individuals.
Synthesemethoden
Modafinil is synthesized from benzhydryl sulfinylacetamide, which is reacted with hydrazine to form the intermediate benzhydryl sulfinyl hydrazine. This intermediate is then reacted with 3-(1-pyrrolidinyl)aniline to form 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its efficacy in treating sleep disorders, and it has been shown to significantly improve wakefulness and reduce excessive daytime sleepiness. In addition to its clinical applications, 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide has also been studied for its cognitive enhancing properties. Research has shown that this compound can improve attention, working memory, and executive function in healthy individuals. Modafinil has also been studied for its potential as a treatment for ADHD, depression, and addiction.
Eigenschaften
IUPAC Name |
2-phenyl-N-(3-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(13-15-7-2-1-3-8-15)19-16-9-6-10-17(14-16)20-11-4-5-12-20/h1-3,6-10,14H,4-5,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWMHDLOJMTWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)

![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)


![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)
